

# Calcium Hopantenate: A Technical Guide to its Chemical Structure and Properties

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## Compound of Interest

Compound Name: *Hopantenic Acid*

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## Abstract

Calcium hopantenate, a derivative of pantothenic acid (Vitamin B5) and a structural analogue of gamma-aminobutyric acid (GABA), is a nootropic agent with a multifaceted pharmacological profile. This technical guide provides an in-depth overview of the chemical structure and properties of calcium hopantenate, intended for researchers, scientists, and professionals in drug development. The document details its physicochemical characteristics, analytical methodologies, and explores its complex mechanism of action, including its interaction with neurotransmitter systems and intracellular signaling pathways.

## Chemical Structure and Identification

Calcium hopantenate is the calcium salt of **hopantenic acid**. It exists in various forms, including anhydrous and hydrated states, with the hemihydrate being a common form.<sup>[1][2]</sup> The chemical structure consists of two molecules of **hopantenic acid**, which is an amide formed from D-pantoate and  $\gamma$ -aminobutyric acid (GABA), complexed with a calcium ion ( $\text{Ca}^{2+}$ ).<sup>[3][4]</sup>

Table 1: Chemical Identification of Calcium Hopantenate

Identifier	Value
IUPAC Name	calcium;bis(4-[[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]butanoate]);hydrate[5]
CAS Number	17097-76-6[3]
Synonyms	Calcium D-(+)-Homopantothenate, Pantogam, Hopate[2][6]

Table 2: Molecular Formula and Weight of Calcium Hopantenate Forms

Form	Molecular Formula	Molecular Weight ( g/mol )
Anhydrous	C <sub>20</sub> H <sub>36</sub> CaN <sub>2</sub> O <sub>10</sub>	504.59[6][7]
Hemihydrate	C <sub>20</sub> H <sub>38</sub> CaN <sub>2</sub> O <sub>11</sub>	522.6[1][8]
Hopantenic Acid (Parent)	C <sub>10</sub> H <sub>19</sub> NO <sub>5</sub>	233.26

## Physicochemical Properties

Calcium hopantenate is a white to off-white crystalline powder.[1] It is hygroscopic and should be stored accordingly.[3]

Table 3: Physicochemical Data for Calcium Hopantenate

Property	Value
Melting Point	155-165 °C[2]
Solubility	Soluble in water; slightly soluble in methanol; practically insoluble in other organic solvents.[2]
pKa	4.52 at 25°C[2]
Appearance	White to off-white crystalline powder[1]
Stability	Stable at pH 5-6[2]

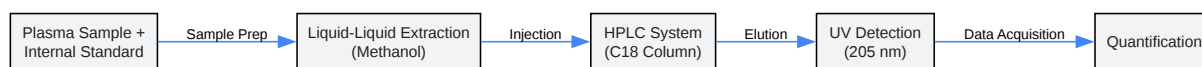
## Experimental Protocols

### High-Performance Liquid Chromatography (HPLC) for Quantification in Human Plasma

This method allows for the reliable quantification of **hopantenic acid** in biological matrices.

Methodology:

- Sample Preparation:
  - Internal Standard: Protocatechuic acid.
  - Extraction: Liquid-liquid extraction of plasma samples with methanol.[9]
- Chromatographic Conditions:
  - Column: Luna C18 (4.6 mm x 150 mm, 5-μm particle size) with a C18 precolumn (2.0 mm).[9]
  - Mobile Phase: A two-step linear gradient elution with acetonitrile and 0.03% aqueous trifluoroacetic acid.[9]
  - Flow Rate: 1.0 mL/min.[9]
  - Detection: UV detector set at 205 nm.[9]
- Results:
  - The elution times for **hopantenic acid** and the internal standard are approximately 4.3 and 5.4 minutes, respectively.[9]
  - The method demonstrates linearity in the range of 0.5-100 μg/mL in human plasma.[9]
  - The limit of detection (LOD) and limit of quantification (LOQ) for **hopantenic acid** are 0.034 and 0.103 μg/mL, respectively.[9]



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Figure 1: HPLC Analysis Workflow for **Hopantenic Acid**.

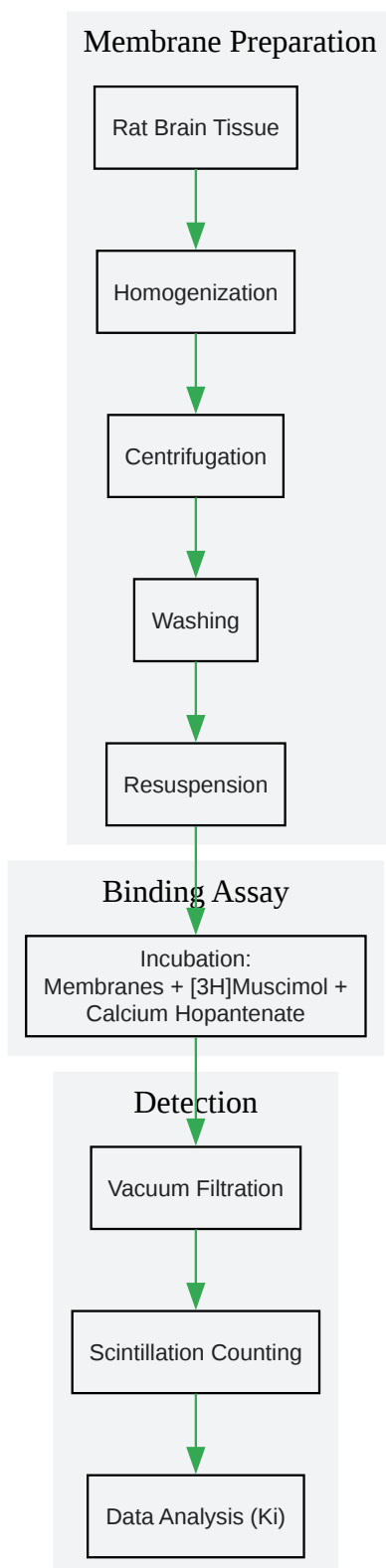
## Radioligand Binding Assay for GABA Receptor Interaction

This protocol outlines a general procedure for assessing the binding affinity of calcium hopantenate to GABA receptors.

Methodology:

- Membrane Preparation:
  - Homogenize rat brain tissue in a suitable buffer (e.g., 0.32 M sucrose).
  - Perform differential centrifugation to isolate the membrane fraction containing the receptors.
  - Wash the membrane pellet multiple times with buffer to remove endogenous GABA.
  - Resuspend the final pellet in the binding buffer to a specific protein concentration.[\[10\]](#)
- Binding Assay:
  - In a 96-well plate, combine the membrane preparation, a radiolabeled ligand for the GABA receptor (e.g., [ $^3\text{H}$ ]muscimol), and varying concentrations of calcium hopantenate.[\[11\]](#)
  - To determine non-specific binding, a high concentration of unlabeled GABA is used in a parallel set of wells.[\[10\]](#)
  - Incubate the plate at 4°C to reach binding equilibrium.[\[10\]](#)
- Separation and Detection:

- Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which trap the membrane-bound radioligand.[\[11\]](#)
- Wash the filters with ice-cold buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using liquid scintillation counting.[\[10\]](#)
- Data Analysis:
  - Calculate specific binding by subtracting non-specific binding from total binding.
  - Analyze the data using non-linear regression to determine the inhibitory constant ( $K_i$ ) of calcium hopantenate.



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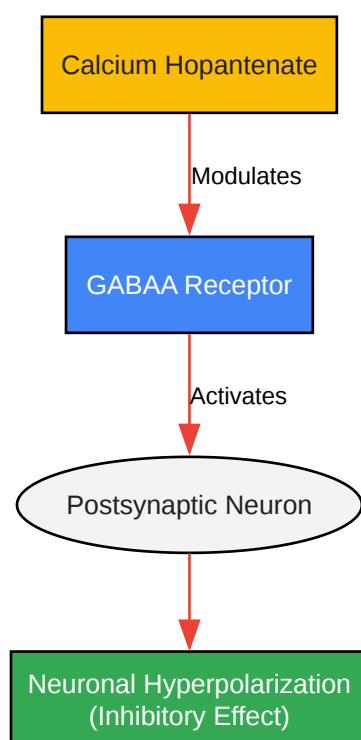
Figure 2: Workflow for Radioligand Binding Assay.

## Pharmacological Properties and Mechanism of Action

The pharmacological effects of calcium hopantenate are complex, involving modulation of multiple neurotransmitter systems.

### GABAergic System Modulation

As a structural analog of GABA, calcium hopantenate interacts with the GABAergic system. It has been shown to inhibit [ $^3\text{H}$ ]-GABA receptor binding in a dose-dependent manner.[12] Chronic administration can lead to an increase in GABA receptor binding affinity in the cerebral cortex, suggesting a sensitization of the GABA receptors.[12] This modulation of GABAergic neurotransmission is believed to contribute to its neuroprotective and anticonvulsant properties.



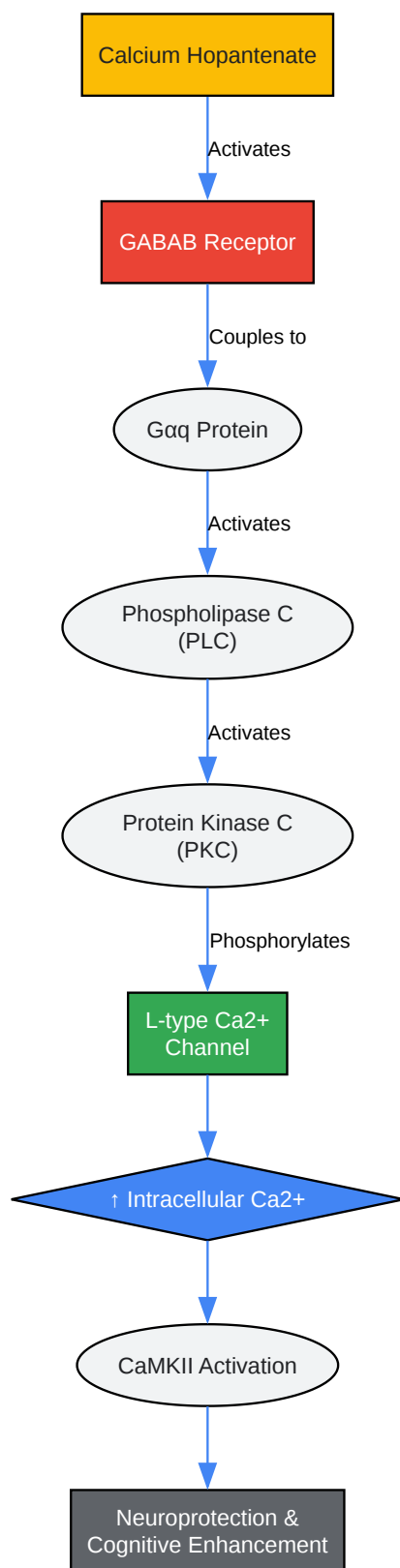
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Figure 3: Modulation of GABAergic Signaling by Calcium Hopantenate.

### Influence on Calcium Signaling and Other Neurotransmitters

Calcium hopantenate may also exert its effects through the modulation of intracellular calcium levels and other neurotransmitter systems. There is evidence suggesting an interaction with the cholinergic system, potentially enhancing the synthesis and release of acetylcholine, which is crucial for cognitive functions.<sup>[13]</sup> Furthermore, its neuroprotective effects may be linked to the regulation of calcium homeostasis and the activation of calcium/calmodulin-dependent protein kinase II (CaMKII), a key enzyme in synaptic plasticity and memory formation. The interplay between GABAergic signaling and calcium-dependent pathways is an area of ongoing research. Activation of GABA-B receptors can, under certain conditions, couple to Gαq proteins and lead to an increase in intracellular calcium via L-type calcium channels, a process that involves protein kinase C (PKC).<sup>[14]</sup>





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Figure 4: Postulated Calcium Signaling Pathway Involving Calcium Hopantenate.

## Conclusion

Calcium hopantenate is a pharmacologically active compound with a well-defined chemical structure and a range of interesting physicochemical properties. Its primary mechanism of action involves the modulation of the GABAergic system, with further research pointing towards a broader influence on calcium signaling and other key neurotransmitter pathways. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers engaged in the study and development of this nootropic agent. Further investigation into its detailed signaling cascades and the development of standardized analytical and synthesis protocols will be crucial for advancing its potential therapeutic applications.

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